(2E,4E)-4-Methyl-2,4-hexadienoic acid ethyl ester
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Overview
Description
(2E,4E)-4-Methyl-2,4-hexadienoic acid ethyl ester is an organic compound belonging to the ester family. Esters are known for their pleasant fragrances and are often used in perfumes and flavoring agents. This particular compound is characterized by its unique structure, which includes a conjugated diene system and an ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Esters like (2E,4E)-4-Methyl-2,4-hexadienoic acid ethyl ester are typically synthesized through esterification reactions. One common method is the Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid . The reaction conditions usually require heating under reflux to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of esters can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle large volumes of reactants. The use of catalysts, such as acidic ion-exchange resins, can also enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
(2E,4E)-4-Methyl-2,4-hexadienoic acid ethyl ester can undergo various chemical reactions, including:
Transesterification: This reaction involves exchanging the ester group with another alcohol, often catalyzed by acids or bases.
Reduction: Esters can be reduced to primary alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and acid/base catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Transesterification: New ester and alcohol.
Reduction: Primary alcohol.
Scientific Research Applications
(2E,4E)-4-Methyl-2,4-hexadienoic acid ethyl ester has various applications in scientific research:
Chemistry: Used as a reactant in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism by which (2E,4E)-4-Methyl-2,4-hexadienoic acid ethyl ester exerts its effects depends on its interaction with specific molecular targets. In biological systems, esters can be hydrolyzed by esterases, releasing the corresponding alcohol and carboxylic acid. These products can then participate in various metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester known for its fruity smell, used in flavorings.
Uniqueness
(2E,4E)-4-Methyl-2,4-hexadienoic acid ethyl ester is unique due to its conjugated diene system, which can participate in additional chemical reactions compared to simpler esters like ethyl acetate and methyl butyrate.
Properties
IUPAC Name |
ethyl (2E,4E)-4-methylhexa-2,4-dienoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-4-8(3)6-7-9(10)11-5-2/h4,6-7H,5H2,1-3H3/b7-6+,8-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCGUDPCNDKMRQV-CUXHJGIESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC(=CC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C(=C/C)/C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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